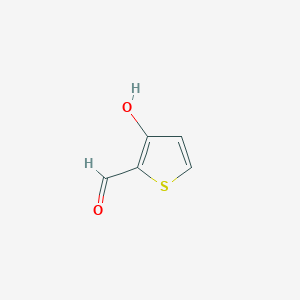

3-Hydroxythiophene-2-carbaldehyde

Overview

Description

3-Hydroxythiophene-2-carbaldehyde is a thiophene derivative . Thiophene is a heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .

Synthesis Analysis

The 3-hydroxythiophene-2-carbaldehyde derivatives are known compounds and have been used for the preparation of metal complexes . They can be synthesized from methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylates using a one-pot procedure with Fischer indolization as the key step . Another method involves the [3 + 2] cycloaddition of 1,4-dithiane-2,5-diol and ynals .Molecular Structure Analysis

The molecular formula of 3-Hydroxythiophene-2-carbaldehyde is C5H4O2S . The angles and distances between atoms in the molecule have been calculated using the MM2 program .Chemical Reactions Analysis

3-Hydroxythiophene-2-carbaldehyde can undergo various chemical reactions. For instance, it can spontaneously dimerize to form 4,5-dihydro-5-(3-hydroxythien-2-yl)thiophen-3(2H)-one . It can also react with electrophiles, but it is much less reactive than corresponding 3-hydroxypyrroles .Scientific Research Applications

Synthesis and Chemical Properties

3-Hydroxythiophene-2-carbaldehyde has been extensively studied for its role in chemical syntheses and its unique chemical properties. One significant application involves the synthesis of tetrahydrothiophenes, where 3-hydroxythiophene derivatives undergo stereocontrolled coupling under Barbier-type conditions using different metals and additives. This process exhibits excellent regiochemistry and is crucial in the production of functionalized tetrahydrothiophenes (Alcaide, Almendros, & Campo, 2008).

In another study, acetyl- and carbethoxysubstituted 3-t-butoxythiophenes were prepared using organometallic reagents, with 3-hydroxythiophenes obtained in almost quantitative yields through dealkylation processes. These compounds exhibited intriguing spectroscopic properties, providing insights into the hydroxyaromatic form of 3-hydroxythiophenes in different media (Jakobsen & Lawesson, 1965).

Organic Synthesis

In organic synthesis, 3-hydroxythiophene-2-carbaldehyde derivatives are vital. A novel domino reaction of vinyl azides and 1,4-dithiane-2,5-diol for synthesizing 3,5-disubstituted-4-aminothiophene-2-carbaldehyde was developed, demonstrating an efficient and eco-friendly method to generate desired products (Chen, Ni, Guo, Zhang, & Yu, 2014). Additionally, the design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions have shown promising antibacterial and other biological activities, marking a significant stride in pharmaceutical applications (Ali et al., 2013).

Biotechnology and Nanoscience

In the fields of biotechnology and nanoscience, the creation of optically active, highly functionalized tetrahydrothiophenes using organocatalytic domino reactions is notable. This method provides a direct route to these compounds, which have potential applications in biochemistry and nanotechnology (Brandau, Maerten, & Jørgensen, 2006).

Mechanism of Action

While the specific mechanism of action for 3-Hydroxythiophene-2-carbaldehyde is not mentioned in the retrieved papers, thiophene derivatives are known to exhibit various biological activities . For example, they can exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

properties

IUPAC Name |

3-hydroxythiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2S/c6-3-5-4(7)1-2-8-5/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQBCZPRINVZQJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635523 | |

| Record name | 2-(Hydroxymethylidene)thiophen-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxythiophene-2-carbaldehyde | |

CAS RN |

5118-08-1 | |

| Record name | 2-(Hydroxymethylidene)thiophen-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoic acid](/img/structure/B3269490.png)

![1-[2-(Aminooxy)ethyl]pyrrolidin-2-one](/img/structure/B3269513.png)

![4-{[(Cyclohexylamino)carbonyl]amino}butanoic acid](/img/structure/B3269519.png)

![2-([1,1'-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B3269549.png)